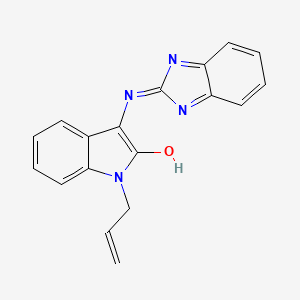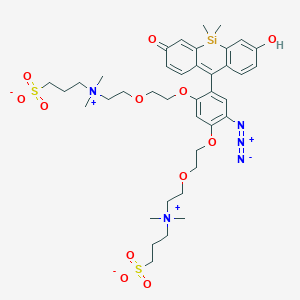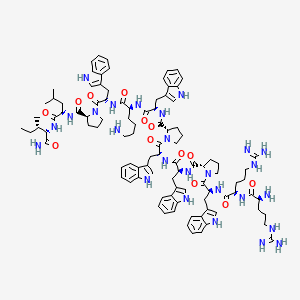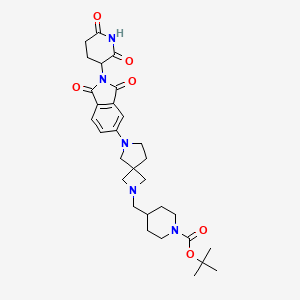
E3 Ligase Ligand-linker Conjugate 77
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 77 is a conjugate of an E3 ligase ligand and a linker. This compound is part of the Proteolysis Targeting Chimeric Molecules (PROTACs) family, which are designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases . This compound specifically incorporates Thalidomide as the ligand and a corresponding linker .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 77 involves the conjugation of Thalidomide with a linker. The process typically starts with the activation of Thalidomide, followed by its reaction with the linker under controlled conditions to form the conjugate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 77 primarily undergoes conjugation reactions, where the ligand (Thalidomide) is linked to the linker molecule. This compound can also participate in substitution reactions, where functional groups on the linker or ligand are replaced with other groups to modify its properties .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants .
Major Products Formed: The major product formed from the synthesis of this compound is the conjugate itself, which consists of Thalidomide linked to the linker molecule. This conjugate can further undergo modifications to form complete PROTAC molecules .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 77 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a key intermediate for the synthesis of PROTAC molecules, which are valuable tools for studying protein degradation pathways . In biology and medicine, this compound is employed to recruit Cereblon protein, facilitating the targeted degradation of disease-relevant proteins . This has significant implications for cancer therapy, as it allows for the selective elimination of oncogenic proteins . In industry, the compound is used in the development of novel therapeutic agents and drug discovery programs .
作用機序
E3 Ligase Ligand-linker Conjugate 77 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. The ligand (Thalidomide) binds to the Cereblon protein, while the linker connects it to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets involved include the Cereblon protein and the target protein of interest, which can vary depending on the specific PROTAC molecule being synthesized .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 77 is unique in its use of Thalidomide as the ligand and its specific linker structure. Similar compounds include other E3 ligase ligand-linker conjugates that use different ligands such as von Hippel-Lindau (VHL) or MDM2 . These compounds also function as intermediates for the synthesis of PROTAC molecules but differ in their ligand and linker compositions . The uniqueness of this compound lies in its ability to recruit Cereblon protein specifically, making it a valuable tool for targeted protein degradation .
特性
分子式 |
C30H39N5O6 |
|---|---|
分子量 |
565.7 g/mol |
IUPAC名 |
tert-butyl 4-[[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H39N5O6/c1-29(2,3)41-28(40)33-11-8-19(9-12-33)15-32-16-30(17-32)10-13-34(18-30)20-4-5-21-22(14-20)27(39)35(26(21)38)23-6-7-24(36)31-25(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,31,36,37) |
InChIキー |
PXAIABKPJJKXMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



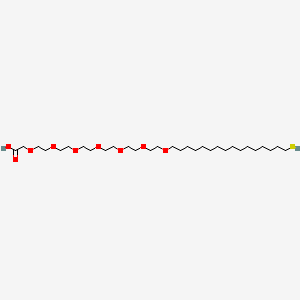
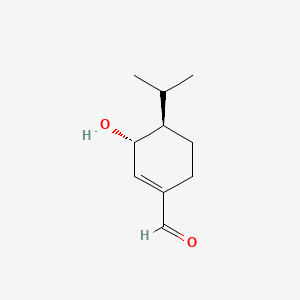
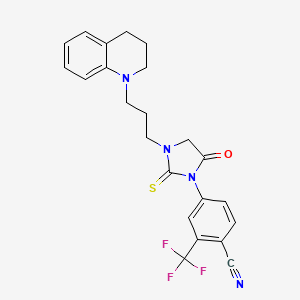

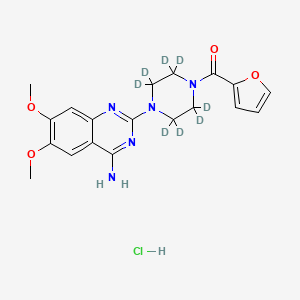
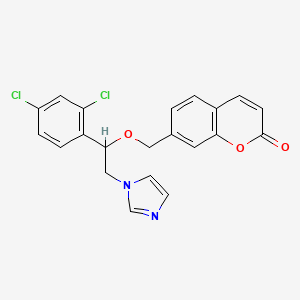
![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)
![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)

![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)
